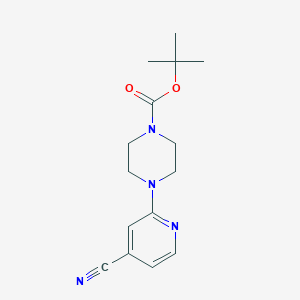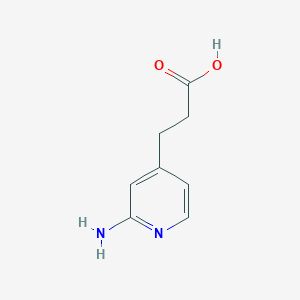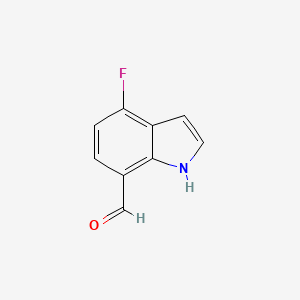
Tert-butyl 4-(4-cyanopyridin-2-yl)piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 4-(4-cyanopyridin-2-yl)piperazine-1-carboxylate is a chemical compound with the molecular formula C15H20N4O2 . It is an important intermediate in the synthesis of several novel organic compounds .
Synthesis Analysis
The synthesis of similar compounds, such as tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate, has been reported . These compounds were synthesized and characterized by FT-IR, 1H & 13C NMR, and LCMS spectroscopic studies .Molecular Structure Analysis
The molecular structure of similar compounds has been studied using single crystal X-ray diffraction analysis . The molecule of one such compound is linear in shape with the ethyl acetate moiety adopting a fully extended conformation, while the molecule of another compound is L-shaped with the molecule being twisted at the C10 atom .Chemical Reactions Analysis
These compounds serve as useful building blocks/intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For example, one such compound has a melting point of 102 °C . The compound this compound has a molecular weight of 288.34 .Scientific Research Applications
Synthesis and Characterization
Tert-butyl 4-(4-cyanopyridin-2-yl)piperazine-1-carboxylate and its derivatives have been a subject of various studies focusing on synthesis and molecular structure analysis. For instance, the compound was synthesized by a condensation reaction and characterized by various spectroscopic methods like LCMS, 1H NMR, 13C NMR, IR, and CHN elemental analysis. It showed crystallization in the monoclinic crystal system and P21/c space group, with molecules linked through weak C‒H···O intermolecular interactions and aromatic π–π stacking interactions, suggesting a three-dimensional architecture (Sanjeevarayappa et al., 2015). Another derivative was prepared using a modified Bruylants approach, introducing a pharmacologically useful core with a synthetically useful second nitrogen atom on the N-tert-butyl piperazine substructure (Gumireddy et al., 2021).
Molecular Structure Analysis
The molecular structure of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate has been reported, showcasing bond lengths and angles typical for this piperazine-carboxylate, and highlighting its crystallization in the monoclinic space group P 21/c with four molecules in the unit cell (Mamat et al., 2012). Furthermore, studies have delved into the crystal structure of various derivatives, analyzing intermolecular interactions and crystal packing via Hirshfeld surface analysis and fingerprint plots, uncovering details like two-dimensional zig-zag architectures and strong N–H…O hydrogen bonds (Kulkarni et al., 2016).
Biochemical and Medicinal Applications
The compound and its derivatives have been explored for their biochemical and medicinal applications. For instance, its antibacterial and anthelmintic activities were evaluated, with findings indicating poor antibacterial but moderate anthelmintic activity (Sanjeevarayappa et al., 2015). Additionally, certain derivatives have been synthesized as potential intermediates for the synthesis of biologically active benzimidazole compounds, showcasing the compound's relevance in medicinal chemistry (Ya-hu, 2010).
Mechanism of Action
Safety and Hazards
Future Directions
The incorporation of the piperazine ring is considered an important synthetic strategy in the field of drug discovery due to its easy modificability, proper alkality, water solubility, and the capacity for the formation of hydrogen bonds and adjustment of molecular physicochemical properties . This suggests that Tert-butyl 4-(4-cyanopyridin-2-yl)piperazine-1-carboxylate and similar compounds may have potential applications in the development of new drugs.
properties
IUPAC Name |
tert-butyl 4-(4-cyanopyridin-2-yl)piperazine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2/c1-15(2,3)21-14(20)19-8-6-18(7-9-19)13-10-12(11-16)4-5-17-13/h4-5,10H,6-9H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLBLBTKJSGRVTR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=CC(=C2)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90594605 |
Source


|
| Record name | tert-Butyl 4-(4-cyanopyridin-2-yl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90594605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
884507-31-7 |
Source


|
| Record name | tert-Butyl 4-(4-cyanopyridin-2-yl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90594605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[2-(N-Boc-N-methyl-amino)-ethoxy]-acetic acid](/img/structure/B1342168.png)



![2-Bromo-4-chlorothieno[3,2-c]pyridine-7-carbonitrile](/img/structure/B1342175.png)





